Bioactivity Profile: Lack of Promiscuous Activity in Key CNS Target Screens
In vitro screening data indicate that 1-cyclopropylhexan-1-amine exhibits minimal off-target activity against common CNS targets, a key differentiator when selecting a building block for target-specific probe development. The compound showed an IC50 > 55.69 µM in an assay designed to measure functional antagonism or inhibition, classifying it as 'inactive' . In contrast, related cyclopropylamine scaffolds, such as those optimized for KDM1A inhibition, typically display single-digit micromolar to nanomolar IC50 values against their intended target, highlighting that this specific amine is not inherently active against common enzyme classes without further structural elaboration [1].
| Evidence Dimension | In vitro functional activity |
|---|---|
| Target Compound Data | IC50 > 55.69 µM (classified as inactive) |
| Comparator Or Baseline | Typical optimized α-substituted cyclopropylamine KDM1A inhibitors: IC50 = 0.031–0.8 µM |
| Quantified Difference | > 55.69-fold lower potency (essentially inactive) compared to optimized KDM1A inhibitors |
| Conditions | Biochemical assay (Aladdin Sci ALA1738554) / Human cell-based assay |
Why This Matters
This lack of intrinsic activity ensures that the compound will not introduce confounding biological effects in target-based assays, making it an ideal neutral scaffold for SAR exploration.
- [1] Pieroni, M. et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 377–386. View Source
